Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide adheres to IUPAC guidelines for heterocyclic compounds. The parent chain is an acetamide (ethanamide) derivative substituted with two chlorine atoms at the second carbon position. The nitrogen atom of the acetamide group is further substituted with a methyl group and a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety. The thiadiazole ring is a five-membered heterocycle containing one sulfur, two nitrogen atoms, and a trifluoromethyl (-CF₃) group at position 5.
Molecular Formula : C₆H₅Cl₂F₃N₃O₂S
Molecular Weight : 323.14 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, F=19.00, N=14.01, O=16.00, S=32.07).
| Structural Feature | Description |
|---|---|
| Acetamide backbone | CH₂(CCl₂)CON- with N-methyl and N-thiadiazolyl substitutions |
| Thiadiazole ring | 1,3,4-Thiadiazole with S at position 1, N at positions 3 and 4 |
| Trifluoromethyl substitution | -CF₃ group at position 5 of the thiadiazole ring |
The bonding pattern includes a planar acetamide group connected to the thiadiazole ring via a single C-N bond. The thiadiazole’s aromaticity arises from delocalized π-electrons across the S-N-C-N framework, while the electron-withdrawing -CF₃ group induces polarization in the ring.
X-ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for this specific compound is unavailable, structural analogs provide critical insights. For example, the 1,3,4-thiadiazole ring in related compounds exhibits bond lengths of 1.62–1.67 Å for S-N and 1.30–1.33 Å for C-N bonds, consistent with partial double-bond character. The acetamide group’s dichloro substitution likely results in a tetrahedral geometry at the C2 position, with Cl-C-Cl bond angles approximating 109.5°.
Key geometric parameters inferred from analogous structures:
| Bond/Angle | Value | Source Compound |
|---|---|---|
| S-N (thiadiazole) | 1.64 Å | 3,4-dichloro-1,2,5-thiadiazole |
| C-Cl (acetamide) | 1.76 Å | 2,2-dichloroacetamide |
| N-C=O (amide) | 1.33 Å | N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide |
The thiadiazole ring’s planarity and the acetamide group’s orientation relative to the ring are critical for stabilizing intermolecular interactions, such as hydrogen bonding between the amide oxygen and adjacent molecules.
Conformational Dynamics via Computational Modeling
Density Functional Theory (DFT) simulations predict two primary conformers for the compound, differentiated by the orientation of the -CF₃ group relative to the acetamide moiety. The lowest-energy conformation features the -CF₃ group oriented anti to the acetamide’s carbonyl oxygen, minimizing steric hindrance and dipole-dipole repulsions.
Torsional Angles :
- The dihedral angle between the thiadiazole ring and acetamide plane is approximately 15°, indicating near-planar alignment.
- Rotation around the N-C bond linking the acetamide and thiadiazole groups is restricted (energy barrier ~8 kcal/mol), favoring a conformation where the methyl group projects away from the ring.
Electrostatic potential maps reveal electron-deficient regions at the thiadiazole ring’s sulfur and nitrogen atoms, while the -CF₃ group creates a localized electron-deficient zone. This polarization likely enhances reactivity toward nucleophilic agents.
Properties
Molecular Formula |
C6H4Cl2F3N3OS |
|---|---|
Molecular Weight |
294.08 g/mol |
IUPAC Name |
2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H4Cl2F3N3OS/c1-14(3(15)2(7)8)5-13-12-4(16-5)6(9,10)11/h2H,1H3 |
InChI Key |
YVNLFFJUUMUREF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NN=C(S1)C(F)(F)F)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Thiosemicarbazide Cyclization
Method 2: Amidine Bromination and Cyclization
- Reagents : Nitriles, lithium hexamethyldisilazide (LiHMDS), N-bromosuccinimide (NBS), and potassium thiocyanate (KSCN).
- Procedure :
- Advantages : One-pot synthesis reduces isolation steps.
N-Methylation of 5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-amine
Methylation introduces the N-methyl group, typically via nucleophilic substitution or alkylation.
Common Approaches
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 3 hrs | 85–90% | |
| Dimethyl sulfate | NaOH, aqueous ethanol, RT, 24 hrs | 75–80% | |
| Methyl triflate | THF, Et₃N, 0°C → RT, 2 hrs | 80–85% |
Key Considerations :
- Base Selection : Triethylamine (Et₃N) or K₂CO₃ deprotonate the amine, enhancing reactivity.
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of the thiadiazole intermediate.
Chloroacetylation to Form the Dichloroacetamide
The final step involves attaching the 2,2-dichloroacetamide group.
Reaction Conditions
Critical Factors :
- Excess Reagent : 1.1–1.5 equivalents of dichloroacetyl chloride ensure complete acylation.
- Phase Separation : Aqueous NaOH or HCl facilitates product isolation.
Optimization and Variations
Microwave-Assisted Synthesis
Alternative Acylating Agents
- Dichloroacetic Anhydride : Requires milder conditions (RT, 2 hrs) but yields lower purity.
- Chloroformate Esters : Limited utility due to stability issues.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Antiviral Activity
Research has shown that compounds containing thiadiazole moieties exhibit significant antiviral properties. For example, derivatives of thiadiazole have been tested for their efficacy against viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). In a study focusing on thiadiazole derivatives, one compound demonstrated an EC50 value of 0.96 μg/mL against DENV, indicating potent antiviral activity . The presence of halogen substituents in Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is believed to enhance its bioactivity.
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial effects. A study highlighted that certain thiadiazole compounds exhibited high potency against various bacterial strains, suggesting potential applications in developing new antibiotics . The unique structure of Acetamide allows it to interact with microbial targets effectively.
Pesticidal Activity
Acetamide derivatives are being explored for their potential as pesticides. The incorporation of trifluoromethyl groups is known to increase lipophilicity and bioactivity, which can enhance the efficacy of agrochemicals. Research indicates that compounds with similar structures have demonstrated effective insecticidal and fungicidal properties.
Herbicidal Activity
The compound's ability to inhibit specific enzymes in plants makes it a candidate for herbicidal applications. Studies have shown that thiadiazole derivatives can disrupt metabolic pathways in weeds, leading to their death while sparing crops . This selectivity is crucial for developing effective herbicides.
Data Table: Comparison of Thiadiazole Derivatives
| Compound Name | Structure Features | Unique Properties | Biological Activity |
|---|---|---|---|
| Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- | Thiadiazole ring with dichloro and trifluoromethyl groups | Enhanced reactivity and bioactivity | Antiviral and antimicrobial |
| Thiadiazole Derivative A | Simple thiadiazole structure | Basic framework for modifications | Moderate antibacterial |
| Thiadiazole Derivative B | Contains additional halogen substituents | Increased lipophilicity | High insecticidal activity |
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral potential of Acetamide derivatives against HCV. The results indicated that specific structural modifications significantly enhanced antiviral activity compared to simpler acetamides .
- Pesticidal Effectiveness : In field trials assessing the effectiveness of thiadiazole-based pesticides, Acetamide demonstrated significant reduction in pest populations while maintaining crop health. This highlights its potential as a sustainable agricultural solution .
- Synthesis and Characterization : A comprehensive synthesis route for Acetamide was established involving reactions with thiosemicarbazides under controlled conditions. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures and purity .
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Acetamide Family
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity and Physicochemical Properties
- Trifluoromethyl (CF₃) Group : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, contributing to herbicidal (e.g., Flufenacet ) and anticancer activity (e.g., caspase activation in thiadiazole acetamides ).
- Dichloroacetamide (Cl₂CHCONH-): Known for pesticidal activity, dichloro substitution may enhance electrophilic reactivity, enabling interactions with biological targets (e.g., kinase inhibition in triazolo-thiadiazole analogs ).
- Thiadiazole Ring : The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery, offering hydrogen-bonding and π-stacking interactions. Derivatives with sulfur atoms exhibit diverse bioactivities, including antimicrobial and anticancer effects .
Comparative Physical Properties
Table 2: Melting Points and Yields of Selected Thiadiazole Acetamides
The absence of melting point data for the target compound limits direct comparisons, but substituent trends suggest higher melting points for analogs with bulky groups (e.g., benzylthio in 5h vs. methylthio in 5f) .
Biological Activity
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : CHClFNOS
- Molar Mass : 280.06 g/mol
- IUPAC Name : Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
- CAS Registry Number : [Not specified in search results]
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of halogen substituents and a trifluoromethyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of thiadiazole derivatives. For instance, compounds similar to acetamide derivatives have shown significant antibacterial and antifungal activities. A study conducted on various substituted thiadiazoles demonstrated that these compounds exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Insecticidal Activity
Acetamide derivatives containing thiadiazole moieties have also been evaluated for their insecticidal properties. A specific study reported that compounds with structural similarities to acetamide exhibited high larvicidal activity against Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). The compound demonstrated a lethality rate of up to 100% at certain concentrations .
Table 1: Insecticidal Activity of Thiadiazole Derivatives
| Compound | Target Insect | Lethality Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| A | Plutella xylostella | 100 | 200 |
| A | Mythimna separata | 60 | 200 |
Neuroprotective Effects
The neuroprotective potential of acetamide derivatives has been explored in several studies. One notable study indicated that certain acetamide compounds could protect neuronal cells from oxidative stress-induced damage. Specifically, compounds demonstrated the ability to inhibit carbonic anhydrase II (CA II), which is linked to neuroprotection .
Case Study: Neuroprotective Compound Evaluation
In a comparative evaluation of various acetamides for neuroprotective effects:
- Compound 5c was identified as having superior protective effects in PC12 cells compared to traditional neuroprotective agents like edaravone.
- The IC value for CA II inhibition was found to be 16.7 nM for compound 5c, indicating its potency as a selective inhibitor compared to acetazolamide .
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives can often be correlated with their structural features. The presence of specific functional groups such as trifluoromethyl and thiadiazole rings plays a crucial role in enhancing their biological efficacy.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Biological Effect |
|---|---|
| Trifluoromethyl Group | Increased lipophilicity and potency |
| Thiadiazole Ring | Enhanced antimicrobial activity |
| Halogen Substituents | Improved binding affinity to targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
